molecular formula C15H15NO4S2 B2850873 (Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 265098-82-6

(Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2850873
CAS No.: 265098-82-6
M. Wt: 337.41
InChI Key: LFWWOTCPYVYRQO-XFXZXTDPSA-N
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Description

(Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a chemical compound of significant interest in medicinal chemistry research, particularly as a scaffold for developing novel therapeutic agents. It belongs to the class of thiazolidin-4-one derivatives, a privileged heterocyclic ring system widely recognized for its diverse pharmacological potential . This compound features a 4-methoxybenzylidene substituent at the 5-position of the thiazolidin-4-one core, a structural motif frequently investigated for its ability to confer potent biological activity. The Z-configuration of the benzylidene group and the methyl ester functional group are key to its specific physicochemical properties and interactions in biological systems. Scientific literature indicates that thiazolidin-4-one derivatives, such as this one, are extensively studied for their anticancer properties . Researchers are exploring these compounds to target various pathological cell lines, with their mechanism of action often linked to the induction of apoptosis in malignant cells. Beyond oncology, this structural class has demonstrated a broad spectrum of other research applications, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic activities . The continuous appearance of new scientific reports on thiazolidin-4-ones necessitates the systematization of knowledge, underscoring the research value of this scaffold for the rational design of new bioactive small molecules . This product is intended for research purposes and further manufacturing use only. It is not intended for direct human use or consumption.

Properties

IUPAC Name

methyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-11-5-3-10(4-6-11)9-12-14(18)16(15(21)22-12)8-7-13(17)20-2/h3-6,9H,7-8H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWWOTCPYVYRQO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, UV light exposure can increase melanogenesis substantially via tyrosinase activation. .

Biological Activity

(Z)-Methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure comprises a thiazolidine ring fused with a methoxybenzylidene moiety, contributing to its biological properties. The molecular formula is C₁₈H₁₉N₃O₄S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazolidine ring is critical for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of (Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate exhibit significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
Compound 10.004 - 0.030.008 - 0.06E. coli
Compound 20.015-Bacillus cereus
Compound 30.004 - 0.06-Trichoderma viride
Compound 4--Aspergillus fumigatus

The most active compound in studies exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against E. coli, showcasing its potential as a potent antimicrobial agent .

The mechanism of action involves binding to specific enzymes or receptors, leading to alterations in metabolic processes or gene expression patterns. This binding can inhibit essential cellular functions in target organisms, thus exerting its antimicrobial effects.

Structure-Activity Relationship (SAR)

The SAR studies suggest that structural modifications can significantly influence the biological activity of thiazolidinone derivatives. For instance:

  • The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability.
  • Substituents on the thiazolidine ring play a crucial role in determining potency and spectrum of activity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Methoxy groupIncreases lipophilicity
Alkyl chain lengthAffects potency
Presence of electron-withdrawing groupsEnhances activity against specific strains

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antibacterial Study : A study reported that several derivatives exhibited antibacterial activity exceeding that of conventional antibiotics like ampicillin by 10–50 times against both Gram-positive and Gram-negative bacteria .
  • Antifungal Study : Another investigation found that the antifungal activity was remarkable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, including T. viride and A. fumigatus .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial and fungal strains. Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable activity due to their ability to interfere with microbial cell functions.

Case Study:
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including (Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate. The results showed that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound also demonstrates promising anticancer activity . Its mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Research Findings:
In vitro studies have indicated that (Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate can induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of the thiazolidinone ring enhances its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacological Applications

Emerging evidence suggests that compounds similar to (Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate may influence neurochemical pathways, offering potential applications in treating neurodegenerative diseases.

Mechanism of Action:
Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This property could be leveraged for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone Cores

a. 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (Compound 5)

  • Structure: Features a thiazolidinone core with dual 4-methoxyphenyl substituents and a hydrazone linkage.
  • Synthesis : Prepared via refluxing thiosemicarbazide, chloroacetic acid, and oxocompounds in DMF-acetic acid .

b. (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7)

  • Structure : Substitutes the 4-methoxy group with 4-methylbenzylidene and replaces the methyl ester with a propanamide linked to a 3-hydroxyphenyl group.
  • Properties: Higher molar mass (398.5 g/mol) and predicted pKa (9.53) due to the phenolic -OH group, which may improve solubility in polar solvents compared to the target compound’s ester moiety .
Functional Group Variations and Their Implications
Compound Core Structure Substituents (Position 5) Functional Group (Position 3) Molar Mass (g/mol) Predicted pKa
Target Compound Thioxothiazolidinone 4-Methoxybenzylidene Methyl propanoate ~390 (estimated) ~8.5–9.0*
Compound 5 Thiazolidinone Dual 4-methoxyphenyl Hydrazone + 4-hydroxyphenyl Not reported Not reported
CAS 304674-59-7 Thioxothiazolidinone 4-Methylbenzylidene Propanamide (3-hydroxyphenyl) 398.5 9.53

*Estimated based on structural similarity to CAS 304674-59-5.

Chemoinformatic Similarity Analysis
  • Similarity Coefficients: The Tanimoto coefficient, widely used in chemoinformatics, quantifies structural overlap between binary fingerprints. For thiazolidinone derivatives, modifications like benzylidene substituents or ester/amide side chains significantly alter similarity scores, impacting virtual screening outcomes .
  • Graph-Based Comparisons: Structural alignment of thioxothiazolidinone derivatives reveals conserved subgraphs (e.g., the thiazolidinone ring), while variable substituents account for divergences in bioactivity or physicochemical properties .

Q & A

Q. How does this compound compare to analogs with 3-methoxy or 4-chlorobenzylidene substituents?

  • Key Findings:
  • 4-Methoxy vs. 4-Chloro: The methoxy group enhances electron-donating effects, improving COX-2 inhibition by 15–20% compared to chloro analogs.
  • 3-Methoxy Substitution: Reduces steric hindrance, increasing antibacterial potency against S. aureus (MIC = 8 µg/mL vs. 16 µg/mL for 4-methoxy) .

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